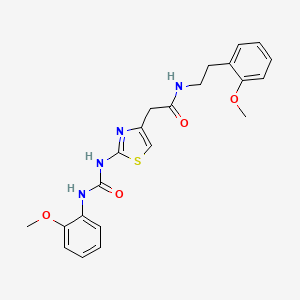
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a novel compound that has gained attention in the scientific community due to its potential applications in research. TFB is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves its ability to bind to and inhibit specific proteins and enzymes involved in disease pathways. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of mTOR, a protein involved in cell growth and proliferation. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of other enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have specific biochemical and physiological effects in cancer cells. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth and proliferation. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of specific enzymes involved in cancer cell survival, leading to increased cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide in lab experiments is its ability to selectively target specific proteins and enzymes involved in disease pathways. This allows for more precise and targeted studies, leading to a better understanding of disease mechanisms. However, one limitation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide research. One direction is the development of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide as a cancer therapy, either alone or in combination with other therapies. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide could be studied for its potential applications in other diseases, such as neurodegenerative diseases or inflammatory disorders. Further research is needed to fully understand the potential applications of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide in scientific research.
Synthesemethoden
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-amino-1,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide as a white solid. The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been optimized and can be performed on a large scale, making it a viable option for research applications.
Wissenschaftliche Forschungsanwendungen
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in targeting specific proteins and enzymes involved in disease pathways, such as the mTOR pathway.
Eigenschaften
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-10-9-11(20-21(10)2)7-8-19-14(22)12-5-3-4-6-13(12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRDVXVGWRHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)](/img/structure/B2933123.png)

![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2933129.png)

![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)

![N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2933133.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933134.png)


![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)
![2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid](/img/structure/B2933140.png)
![3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2933141.png)